

8-Chloroquinazolin-4-OL: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 8-Chloroquinazolin-4-OL

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its many derivatives, **8-Chloroquinazolin-4-ol** has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its strategic chloro-substitution at the 8-position influences its physicochemical properties and provides a vector for further chemical modification, making it a privileged starting point for targeting a range of biological entities. This document provides a comprehensive overview of the applications of **8-Chloroquinazolin-4-ol**, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.

Biological Significance and Applications

The **8-Chloroquinazolin-4-ol** scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: PARP-1 Inhibition

A key application of the **8-Chloroquinazolin-4-ol** scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancers with

mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP-1 in these "BRCA-mutant" cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs that cannot be effectively repaired. This dual deficiency results in a synthetic lethal phenotype, selectively killing the cancer cells while sparing healthy cells with functional HR pathways[1][2][3][4][5].

8-Chloroquinazolin-4-ol itself has been identified as a mimic of nicotinamide and acts as a PARP-1 enzyme inhibitor with an IC₅₀ of 5.65 μ M[6]. This finding underscores the potential of this scaffold as a foundational element for designing more potent and selective PARP-1 inhibitors.

Antimicrobial and Antifungal Activity

Derivatives of the quinazolinone core, including those with chloro-substitutions, have shown promising antimicrobial and antifungal activities[7][8][9][10]. The mechanism of action can vary, but some derivatives have been shown to target essential bacterial enzymes like DNA gyrase. The presence and position of the chloro group can significantly influence the antimicrobial spectrum and potency[7][10][11].

Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore in the design of various kinase inhibitors. While specific studies on **8-chloroquinazolin-4-ol** derivatives as kinase inhibitors are emerging, the broader class of quinazolines has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, which are critical targets in oncology[12][13]. The 8-chloro substitution can be exploited to explore new binding interactions within the kinase active site.

Quantitative Data Summary

The following tables summarize the reported biological activities of **8-Chloroquinazolin-4-ol** and its derivatives, providing a comparative overview of their potency.

Table 1: Anticancer and Enzyme Inhibitory Activity of **8-Chloroquinazolin-4-ol** Derivatives

Compound	Target	Assay/Cell Line	Activity (IC50)	Reference
8-Chloroquinazolin-4-ol	PARP-1	Enzyme Assay	5.65 μ M	[6]
7,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one	MRSA (JE2)	Cell-based	6.9 μ M	[11]
8-substituted 3-alkylquinazolin-4-ones	Varies	Varies	Varies	[14]

Table 2: Antimicrobial Activity of Chloro-substituted Quinazolinone Derivatives

Compound	Microorganism	Activity (MIC)	Reference
Pyrrolidine derivative with p-chloro phenyl moiety	Staphylococcus aureus	0.5 mg/ml	[7]
2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones with methoxy/methyl substituted phenyl ring	Bacteria	Active	[10]
7-chloro-2-(amino)quinazolin-4(3H)-one derivative	S. aureus ATCC25923	1.0 μ M	[11]
7-chloro-2-(amino)quinazolin-4(3H)-one derivative	MRSA (JE2)	0.6 μ M	[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the **8-Chloroquinazolin-4-ol** scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 8-Chloroquinazolin-4-ol

This synthesis is a two-step process starting from 2,3-dichlorobenzoic acid.

Step 1: Synthesis of 2-Amino-3-chlorobenzoic acid

- Reaction: Ammonolysis of 2,3-dichlorobenzoic acid.
- Reagents and Materials:
 - 2,3-dichlorobenzoic acid
 - Alkali metal hydroxide (e.g., NaOH or KOH)
 - Aqueous ammonia (e.g., 25% solution)
 - Copper catalyst (e.g., copper bronze, Cu(I) or Cu(II) salts)
 - Water
 - Hydrochloric acid (for acidification)
 - Pressure reactor
- Procedure:
 - Dissolve 1 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide^[15].
 - Add a catalytic amount of a copper salt (e.g., copper bronze) to the solution.
 - Transfer the mixture to a pressure reactor.
 - Add 500 to 2500 mol% of ammonia, typically as a concentrated aqueous solution^[15].

- Seal the reactor and heat to a temperature between 150°C and 220°C (optimally 165-175°C)[15].
- Maintain the reaction under pressure for several hours until completion (monitor by TLC or LC-MS).
- Cool the reactor to room temperature and carefully vent the ammonia.
- Filter the reaction mixture to remove the catalyst.
- Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-3-chlorobenzoic acid.
- Collect the precipitate by filtration, wash with cold water, and dry to yield the product.

Step 2: Synthesis of 8-Chloroquinazolin-4-one

- Reaction: Cyclization of 2-amino-3-chlorobenzoic acid with formamide.
- Reagents and Materials:
 - 2-Amino-3-chlorobenzoic acid
 - Formamide
 - Reaction flask with a reflux condenser
 - Heating mantle
- Procedure:
 - In a round-bottom flask, mix 2-amino-3-chlorobenzoic acid with an excess of formamide[16][17].
 - Heat the reaction mixture to 130-135°C for 2-4 hours[16]. The reaction progress can be monitored by TLC.
 - After completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water to precipitate the product.

- Collect the solid by filtration, wash thoroughly with water, and dry to obtain **8-Chloroquinazolin-4-ol**.

Protocol 2: N3-Alkylation of 8-Chloroquinazolin-4-ol

- Reaction: Nucleophilic substitution at the N3 position.
- Reagents and Materials:
 - **8-Chloroquinazolin-4-ol**
 - Alkyl halide (e.g., methyl iodide, benzyl bromide)
 - Base (e.g., K_2CO_3 , CS_2CO_3 , NaH)
 - Solvent (e.g., DMF, DMSO)
 - Reaction flask with a stirrer and condenser
- Procedure:
 - To a solution of **8-Chloroquinazolin-4-ol** in an appropriate solvent (e.g., DMF), add a base (e.g., K_2CO_3 , 1.2 equivalents)[11].
 - Stir the mixture at a specified temperature (e.g., 60°C) for 30 minutes to form the corresponding anion[11].
 - Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
 - Continue stirring at the same or an elevated temperature for several hours until the reaction is complete (monitored by TLC).
 - After cooling, pour the reaction mixture into ice water to precipitate the product.
 - Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 4,8-dichloroquinazoline and Subsequent Suzuki Coupling

Step 1: Synthesis of 4,8-dichloroquinazoline

- Reaction: Chlorination of **8-chloroquinazolin-4-ol**.
- Reagents and Materials:
 - **8-Chloroquinazolin-4-ol**
 - Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
 - Reflux apparatus
- Procedure:
 - Carefully add **8-chloroquinazolin-4-ol** to an excess of thionyl chloride or phosphorus oxychloride in a reaction flask equipped with a reflux condenser[18].
 - Heat the mixture to reflux for 4 hours[18].
 - After completion, cool the mixture and carefully quench the excess chlorinating agent by pouring it onto crushed ice.
 - Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
 - Collect the solid by filtration, wash with water, and dry to yield 4,8-dichloroquinazoline.

Step 2: Suzuki-Miyaura Cross-Coupling at the C4-position

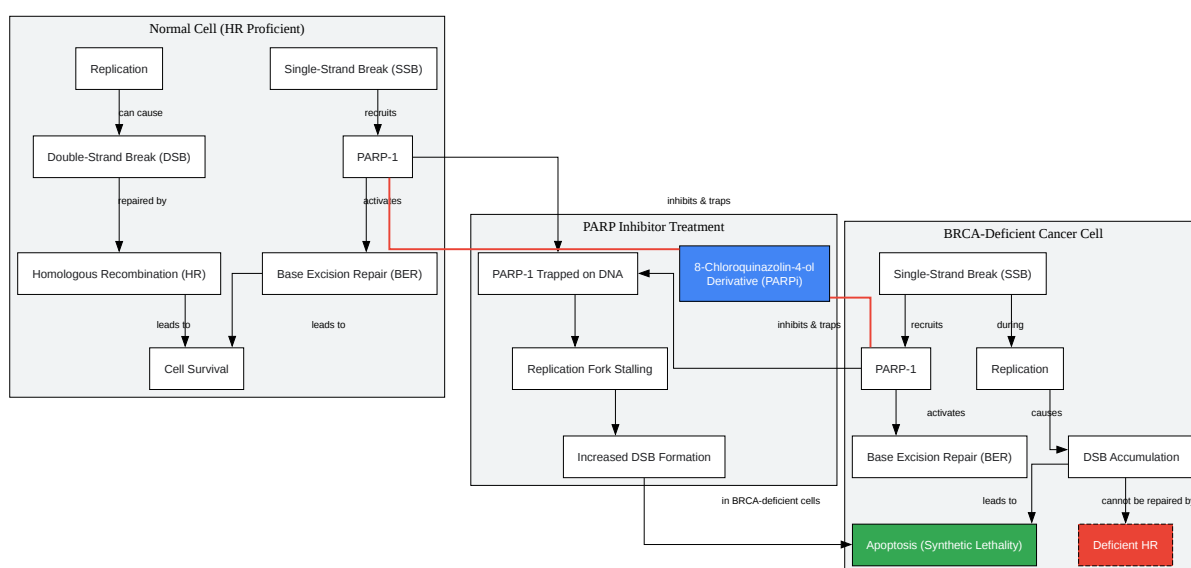
- Reaction: Palladium-catalyzed cross-coupling of 4,8-dichloroquinazoline with a boronic acid.
- Reagents and Materials:
 - 4,8-dichloroquinazoline

- Aryl or vinyl boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3 , K_3PO_4)
- Solvent system (e.g., benzene/water or dioxane/water)
- Procedure:
 - In a reaction vessel, dissolve 4,8-dichloroquinazoline and the boronic acid (1.0 equivalent) in the organic solvent[19][20].
 - Add an aqueous solution of the base (e.g., 1M Na_2CO_3)[19].
 - Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
 - Add the palladium catalyst (e.g., 0.04 equivalents of $\text{Pd}(\text{PPh}_3)_4$)[19].
 - Heat the reaction mixture at a suitable temperature (e.g., 55°C) for 18-20 hours, or until completion as monitored by TLC[19].
 - Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH_2Cl_2 or ethyl acetate).
 - Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the desired 4-substituted-8-chloroquinazoline.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition Signaling Pathway

The inhibition of PARP-1 by **8-Chloroquinazolin-4-ol** derivatives is a key mechanism of their anticancer activity, particularly in BRCA-deficient tumors. The following diagram illustrates the principle of synthetic lethality.

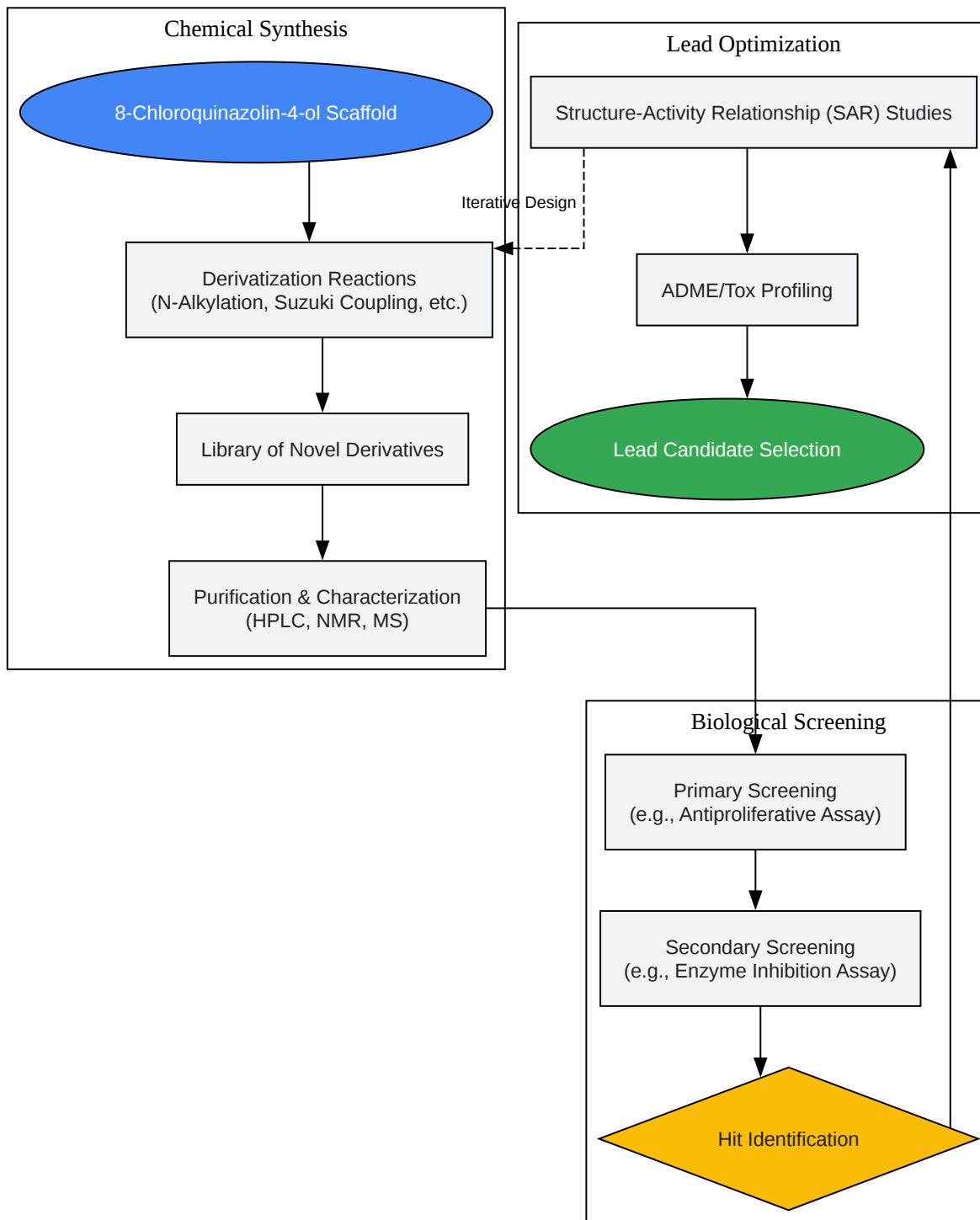


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Caption: PARP-1 inhibition pathway and synthetic lethality.

Experimental Workflow for Scaffold Development

The development of new drugs from the **8-Chloroquinazolin-4-ol** scaffold follows a logical progression from synthesis to biological evaluation.



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Caption: Drug discovery workflow for **8-Chloroquinazolin-4-ol** derivatives.

Conclusion

8-Chloroquinazolin-4-ol represents a highly adaptable and promising scaffold in medicinal chemistry. Its utility as a PARP-1 inhibitor has been established, and its potential for developing novel antimicrobial and kinase-inhibiting agents is significant. The synthetic routes provided herein offer a clear path for the generation of diverse libraries of derivatives for further biological evaluation. The continued exploration of this scaffold is expected to yield new and effective therapeutic candidates for a range of diseases.

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